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Compound of Interest

(4-Bromo-2-
Compound Name:
methylphenyl)methanamine

Cat. No. B151677

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental data for (4-Bromo-2-
methylphenyl)methanamine and compares its predicted and observed properties with
structurally similar bromo-substituted benzylamine derivatives. The information presented is
intended to support research and development efforts in medicinal chemistry and drug
discovery by offering a comparative analysis of physicochemical properties, synthetic
methodologies, and potential biological activities.

Physicochemical Properties

A summary of key physicochemical properties for (4-Bromo-2-methylphenyl)methanamine
and related compounds is presented below. These properties are crucial for predicting the
compound's behavior in biological systems.
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Molecular
Molecular .
Compound Weight (g/mol  XlogP Reference
Formula )

(4-Bromo-2-
methylphenyllme  CsHi10BrN 200.08 1.8 (Predicted) [1]
thanamine

Bromo-(4-
methylphenyl)me  CsHioBrN 200.08 Not Available [2]

thanamine

5-Bromo-3-

ethoxy-2-

hydroxy-N- C1sH16BrNO:2 322.20 Not Available [3]
(phenyl)benzyla

mine

5-Bromo-3-

ethoxy-2-

hydroxy-N- C16H18BrNO:2 336.22 Not Available [3]
(benzyl)benzyla

mine

5-Bromo-3-

ethoxy-2-

hydroxy-N-(2- C16H1sBrNOs 352.22 Not Available [3]
methoxyphenyl)

benzylamine

Synthesis and Characterization

While a specific, detailed synthesis protocol for (4-Bromo-2-methylphenyl)methanamine is
not readily available in the reviewed literature, a plausible synthetic route can be inferred from
established methods for producing its precursors and analogous compounds. A proposed
synthetic workflow is outlined below, followed by standard characterization protocols.
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Proposed Synthesis of (4-Bromo-2-
methylphenyl)methanamine

A common and effective method for the synthesis of benzylamines is the reduction of the
corresponding benzonitrile. The required precursor, 4-Bromo-2-methylbenzonitrile, can be
synthesized from 3-Bromo-4-aminotoluene via a Sandmeyer reaction.[4]

Step 1: Synthesis of 4-Bromo-2-methylbenzonitrile

A detailed procedure for the synthesis of 2-Bromo-4-methylbenzonitrile, a structural isomer, is
available and can be adapted.[4] The synthesis involves the diazotization of the corresponding
aminotoluene followed by cyanation.

Step 2: Reduction of 4-Bromo-2-methylbenzonitrile to (4-Bromo-2-
methylphenyl)methanamine

The nitrile group of 4-Bromo-2-methylbenzonitrile can be reduced to a primary amine using a
suitable reducing agent, such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like
diethyl ether or tetrahydrofuran (THF).[5]

Starting Material

4-Bromo-2-methylaniline

(4-Bromo-2-methylphenyl)methanamine

Sandmeyer Reaction Intermediate
Diazotization (NaNO2, HCI) Cyanation (CuCN) 4-Bromo-2-methylbenzonitrile

Click to download full resolution via product page

Caption: Proposed synthesis workflow for (4-Bromo-2-methylphenyl)methanamine.

Characterization Protocols

The successful synthesis of (4-Bromo-2-methylphenyl)methanamine would be confirmed
using standard spectroscopic methods. The expected spectral data can be inferred from the
characterization of similar bromo-substituted benzylamine derivatives.|[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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* 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons, the benzylic CHz protons, the methyl protons, and the amine NHz protons.
The chemical shifts and splitting patterns would confirm the substitution pattern on the
aromatic ring.

e 13C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon
atom in the molecule, including the aromatic carbons, the benzylic carbon, and the methyl
carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should display
characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500
cm~1), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic
ring. The C-Br stretching vibration is expected in the fingerprint region (500-600 cm~1).[6]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to
confirm the molecular formula of the compound by providing a highly accurate mass-to-charge
ratio ([M+H]*).[3]

Biological Activity and Cytotoxicity Assays

While no specific biological activity data for (4-Bromo-2-methylphenyl)methanamine was
found, substituted benzylamines are known to exhibit a wide range of biological activities,
including antimicrobial and anticancer effects.[3][7] To evaluate the potential of novel
benzylamine derivatives, in vitro cytotoxicity assays are essential.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Experimental Protocol:

o Cell Seeding: Seed cancer cells (e.g., HeLa or MOLT-4) in a 96-well plate at a density of
5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

o Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell
culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below
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0.5%. Add the diluted compounds to the wells and incubate for 48-72 hours.

MTT Addition: After the incubation period, add MTT solution to each well and incubate for
another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce
the yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium and add a solubilization solution
(e.g., DMSO or isopropanol with HCI) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength
of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
The 1Cso value (the concentration of the compound that inhibits 50% of cell growth) can be
determined by plotting cell viability against the compound concentration.
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Caption: Generalized intrinsic apoptosis signaling pathway.
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This guide serves as a starting point for researchers interested in the synthesis and evaluation
of (4-Bromo-2-methylphenyl)methanamine and its analogs. The provided protocols and
comparative data are intended to facilitate further investigation into the chemical and biological
properties of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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